Ipsdienone

説明

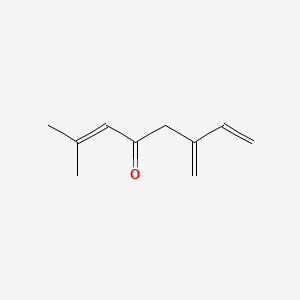

Structure

3D Structure

特性

IUPAC Name |

2-methyl-6-methylideneocta-2,7-dien-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-6H,1,4,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDIIOSMVGHNKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)CC(=C)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424017 | |

| Record name | Myrcenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-70-8 | |

| Record name | Myrcenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myrcenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of Ipsdienone in Biological Systems

De Novo Biosynthetic Pathways from Primary Metabolites

The de novo biosynthesis of ipsdienone originates from fundamental metabolic pathways, primarily the mevalonate (B85504) pathway, which provides the essential precursors for isoprenoid synthesis.

The mevalonate (MVA) pathway is a critical metabolic route in eukaryotes, archaea, and some bacteria for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. wikipedia.orgnih.gov In the context of this compound biosynthesis in insects like the pine engraver beetle, Ips pini, this pathway is initiated from acetyl-CoA. researchgate.net

The key steps and intermediates in the mevalonate pathway leading to the precursors of this compound are outlined below:

| Step | Reactant(s) | Enzyme | Product |

| 1 | Acetyl-CoA (2 molecules) | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA + 2 NADPH | HMG-CoA reductase (HMGR) | Mevalonate |

| 4 | Mevalonate + ATP | Mevalonate kinase (MVK) | Phosphomevalonate |

| 5 | Phosphomevalonate + ATP | Phosphomevalonate kinase (PMK) | Mevalonate-5-diphosphate |

| 6 | Mevalonate-5-diphosphate + ATP | Mevalonate diphosphate (B83284) decarboxylase | Isopentenyl pyrophosphate (IPP) |

| 7 | Isopentenyl pyrophosphate (IPP) | Isopentenyl diphosphate isomerase | Dimethylallyl pyrophosphate (DMAPP) |

This table outlines the enzymatic steps in the mevalonate pathway, which produces the essential isoprenoid precursors, IPP and DMAPP.

Studies have demonstrated that in Ips species, the genes encoding for key enzymes in this pathway, such as HMG-CoA synthase (HMG-S) and HMG-CoA reductase (HMG-R), are upregulated following feeding, which correlates with pheromone production. researchgate.net Inhibition of HMG-R has been shown to reduce pheromone production in I. duplicatus, confirming the pathway's essential role. researchgate.net The regulation of this pathway is complex, with juvenile hormone III (JH III) playing a significant role in controlling steps prior to mevalonate formation. researchgate.net

While the mevalonate pathway provides the fundamental building blocks for isoprenoids, the immediate precursor to this compound is the monoterpene myrcene (B1677589). nih.gov In Ips species, myrcene is produced de novo from the condensation of IPP and DMAPP, which forms geranyl pyrophosphate (GPP), the direct precursor to monoterpenes. nih.govwikipedia.org Myrcene is then hydroxylated to form ipsdienol (B1210497), which can be subsequently oxidized to this compound. nih.gov The pine bark beetle is known to convert myrcene into ipsdienol, a component of its aggregation pheromone. nih.gov

Enzymatic Transformations and Key Enzyme Systems in this compound Biosynthesis

The conversion of primary metabolites into this compound is orchestrated by a series of specific enzymes that catalyze key transformations. These include synthases for the initial formation of monoterpene precursors and monooxygenases and dehydrogenases for subsequent modifications.

The synthesis of monoterpenes begins with the formation of geranyl diphosphate (GPP) from the condensation of one molecule of DMAPP and one molecule of IPP. nih.govnih.gov This reaction is catalyzed by geranyl diphosphate synthase (GPPS). GPP then serves as the substrate for various terpene synthases to produce a diverse array of monoterpenes. In the case of this compound biosynthesis, a myrcene synthase (MS) utilizes GPP to produce myrcene. researchgate.netnih.gov In some organisms, a single enzyme may possess both GPPS and MS activity.

Once myrcene is synthesized, it undergoes hydroxylation to form ipsdienol. This critical step is catalyzed by cytochrome P450 monooxygenases (P450s), a large and diverse family of enzymes involved in the metabolism of a wide range of compounds. nih.govresearchgate.net In Ips pini, specific P450s, such as CYP9T2, are responsible for the hydroxylation of myrcene to produce ipsdienol. nih.gov It is noteworthy that the enantiomeric composition of the resulting ipsdienol may not match the final pheromone blend, suggesting further enzymatic modifications are necessary. nih.gov

This compound is an important intermediate in the biosynthesis of the pheromone components ipsdienol and ipsenol (B191551). nih.govsci-hub.se The interconversion between ipsdienol and this compound is catalyzed by ipsdienol dehydrogenase (IDOLDH). nih.govnih.gov This enzyme has been identified and characterized in Ips pini and belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov

Research has shown that IDOLDH stereospecifically oxidizes (-)-ipsdienol to this compound, while (+)-ipsdienol is not a substrate. nih.govnih.gov The enzyme can utilize both NAD⁺ and NADP⁺ as coenzymes. nih.gov This stereospecificity is crucial for "tuning" the enantiomeric ratio of ipsdienol, which is often critical for species-specific chemical communication in bark beetles. nih.gov IDOLDH can also reduce this compound back to (-)-ipsdienol. nih.gov

| Enzyme | Substrate(s) | Coenzyme(s) | Product(s) | Specific Activity (nmol·min⁻¹·mg⁻¹) |

| IDOLDH | (-)-Ipsdienol | NADP⁺ | This compound | 427 ± 25 |

| IDOLDH | Racemic Ipsenol | NADP⁺ | Ipsenone (B12750779) | 196 ± 8 |

| IDOLDH | This compound | NADPH | (-)-Ipsdienol | 50 ± 4 |

| IDOLDH | Ipsenone | NADPH | (-)-Ipsenol | 92 ± 7 |

This table summarizes the substrate specificity and activity of recombinant Ipsdienol Dehydrogenase (IDOLDH) from Ips pini, based on data from Blomquist et al. (2010). The specific activities were determined using recombinant IDOLDH prepared from infected Sf9 cell lysates. nih.gov

This compound Reductase (IDONER) in Downstream Conversions to Ipsenone

A key enzyme in the metabolic pathway of this compound is this compound Reductase (IDONER). This novel monoterpene carbon-carbon double bond reductase plays a central role in the production of pheromones in certain bark beetle species, such as Ips confusus. nih.govnih.govnih.gov Research has shown that IDONER catalyzes the reduction of a carbon-carbon double bond in this compound to form ipsenone. nih.govnih.gov

The identification and characterization of IDONER were achieved through the analysis of the Ips confusus transcriptome. A full-length cDNA of the enzyme was cloned and functionally expressed, revealing a coding DNA sequence with an open reading frame of 1101 nucleotides. This translates to a protein product of 336 amino acids with a predicted molecular weight of 36.7 kDa. nih.govnih.govnih.gov IDONER belongs to the medium chain dehydrogenases/reductase (MDR) superfamily, specifically within the leukotriene B4 dehydrogenases/reductases (LTB4R) family. nih.govnih.gov Enzyme assays using the purified recombinant IDONER protein confirmed its catalytic activity in the conversion of this compound to ipsenone. nih.govnih.gov

Genetic Regulation and Transcriptional Control of this compound Biosynthesis

Differential Gene Expression Analysis (e.g., RNA-Seq) of Biosynthetic Enzymes

The regulation of this compound biosynthesis is tightly controlled at the genetic level, with feeding status being a primary trigger for the expression of necessary enzymes. nih.govnih.gov Comparative RNA-Seq analysis between fed and unfed male Ips confusus midgut tissue has been instrumental in identifying genes involved in pheromone biosynthesis. nih.govnih.gov This analysis revealed a clear distinction in the transcriptomes based on feeding state, with 12,995 potentially unique transcripts showing differential expression. nih.gov

Among the differentially expressed genes were all known pheromone biosynthetic genes, including the novel this compound reductase (IDONER). nih.gov In male Ips pini, feeding leads to a significant increase in the expression of all seven mevalonate pathway genes, which are essential for the de novo biosynthesis of ipsdienol, a precursor to this compound. nih.gov In contrast, while the expression of early mevalonate pathway genes increases in females upon feeding, the expression of later genes like geranyl-diphosphate synthase (GPPS) and farnesyl-diphosphate synthase (FPPS) is either unaffected or decreases. nih.gov Furthermore, basal mRNA levels of these pathway genes are 5- to 41-fold more abundant in male midguts compared to females, underscoring the male-specific nature of this pheromone production. nih.gov

Table 1: Feeding-Induced Changes in Mevalonate Pathway Gene Expression in Ips pini

| Gene | Function | Change in Expression in Males (Post-Feeding) | Change in Expression in Females (Post-Feeding) | Basal mRNA Level (Male vs. Female) |

|---|---|---|---|---|

| Acetoacetyl-coenzyme A thiolase | First step in mevalonate pathway | Significantly Increased | Significantly Increased | 5- to 41-fold higher in males |

| 3-hydroxy-3-methylglutaryl coenzyme A synthase (HMGS) | Condensation reaction in mevalonate pathway | Significantly Increased | Significantly Increased | 5- to 41-fold higher in males |

| 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) | Rate-limiting step in mevalonate pathway | Significantly Increased | Significantly Increased | 5- to 41-fold higher in males |

| Mevalonate 5-diphosphate decarboxylase | Decarboxylation step in mevalonate pathway | Significantly Increased | Significantly Increased | 5- to 41-fold higher in males |

| Isopentenyl-diphosphate isomerase | Isomerization of isopentenyl diphosphate | Significantly Increased | Significantly Increased | 5- to 41-fold higher in males |

| Geranyl-diphosphate synthase (GPPS) | Synthesis of geranyl diphosphate | Significantly Increased | Unaffected or Decreased | 5- to 41-fold higher in males |

| Farnesyl-diphosphate synthase (FPPS) | Synthesis of farnesyl diphosphate | Significantly Increased | Unaffected or Decreased | 5- to 41-fold higher in males |

Hormonal Influence on Biosynthetic Gene Regulation (e.g., Juvenile Hormone III)

Juvenile Hormone III (JH III) is a key hormonal regulator of pheromone biosynthesis in some bark beetle species. nih.govnih.govfrontiersin.orgnih.govpurdue.edu Topical application of JH III can stimulate the production of ipsdienol, a precursor to this compound, in the anterior midgut of male Ips pini. nih.govresearchgate.net This hormonal induction involves the coordinated regulation of mevalonate pathway genes. nih.govresearchgate.net

In Ips paraconfusus, JH III has been shown to increase the transcript levels of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-R), a likely regulatory enzyme in this pathway, in a dose- and time-dependent manner. nih.gov Similarly, in male Dendroctonus jeffreyi, JH III can stimulate HMG-R expression by up to 30-fold. nih.gov In Ips typographus, JH III treatment led to a 35-fold upregulation of terminal isoprenyl diphosphate synthase (IPDS) and a significant upregulation of HMG-S in males, providing further evidence for the de novo biosynthesis of pheromone components. frontiersin.orgresearchgate.net However, the effect of JH III is not uniform across all Ips species. While it induces pheromone production in I. pini and I. duplicatus, it does not have the same effect in I. paraconfusus and I. confusus, suggesting different regulatory mechanisms among species. frontiersin.orgpurdue.eduslu.se

Table 2: Effect of Juvenile Hormone III (JH III) on Pheromone Biosynthesis Gene Expression

| Species | Gene | Effect of JH III Treatment | Fold Change in Expression (if available) |

|---|---|---|---|

| Ips pini | Mevalonate Pathway Genes | Coordinated upregulation | N/A |

| Ips paraconfusus | HMG-R | Increased transcript levels | N/A |

| Dendroctonus jeffreyi (male) | HMG-R | Stimulated expression | Up to 30-fold |

| Ips typographus (male) | IPDS | Upregulated | Up to 35-fold |

| Ips typographus (male) | HMG-S | Significantly upregulated | N/A |

Nutritional and Environmental Inducers of this compound Production

The production of this compound and its precursors is significantly influenced by nutritional and environmental factors, primarily the host tree of the bark beetle. Feeding on the phloem of a host tree is a potent inducer of pheromone biosynthesis. frontiersin.orgpurdue.edu The monoterpenes present in the host tree, such as myrcene and α-pinene, can serve as direct precursors for pheromone components. researchgate.netresearchgate.netchemical-ecology.net

In Ips paraconfusus, exposure to myrcene vapors leads to the production of ipsenol and ipsdienol. chemical-ecology.net The amount of these pheromones produced is related to the concentration of myrcene in the vapor phase. chemical-ecology.net Similarly, exposure to (-)-α-pinene vapor results in the production of cis-verbenol, with males producing significantly more than females. chemical-ecology.net While beetles can utilize host precursors, there is also strong evidence for the de novo biosynthesis of these compounds from acetate (B1210297). researchgate.netnih.gov The composition and concentration of monoterpenes in the host can have a dose-dependent effect on beetle attraction to pheromones, with intermediate concentrations of α-pinene acting as a synergist and high concentrations being inhibitory for Ips pini. ualberta.ca The host species itself can also influence the attractiveness of tunneling males to conspecifics, with male Ips pini in Pinus strobus being more attractive than those in Pinus banksiana or Pinus resinosa. ualberta.ca

Stereochemical Control and Enantioselective Mechanisms in this compound Metabolism

Enantioselective Reduction of this compound to Ipsdienol and Ipsenol

The biological activity of bark beetle pheromones is highly dependent on their stereochemistry. The precise enantiomeric blend of ipsdienol and ipsenol is crucial for effective chemical communication. researchgate.net The biosynthesis of these chiral molecules involves enantioselective enzymatic reactions. While the hydroxylation of the achiral precursor myrcene produces both (R)-(-)-ipsdienol and (S)-(+)-ipsdienol, this initial step does not determine the final enantiomeric ratio of the secreted pheromone. researchgate.net

For instance, in Ips pini, the major pheromone component is a 95:5 ratio of (R)-(-)-ipsdienol to (S)-(+)-ipsdienol, whereas the recombinant cytochrome P450 enzyme (CYP9T2) that hydroxylates myrcene produces an 81:19 ratio. researchgate.net Similarly, in Ips confusus, the pheromone blend is approximately 10:90 (R)-(-)- to (S)-(+)-ipsdienol, but the corresponding enzyme (CYP9T1) produces an 85:15 ratio. researchgate.net This indicates that downstream enzymatic processes are responsible for establishing the final enantiomeric composition. It is hypothesized that an oxidoreductase system interconverts ipsdienol and this compound, allowing for the selective reduction of this compound to produce the desired enantiomer of ipsdienol and subsequently ipsenol. slu.seresearchgate.netnih.gov This stereochemical control ensures the species-specificity of the pheromone signal.

Ecological and Biological Significance of Ipsdienone

Role as a Semiochemical Intermediate in Bark Beetle Communication Systems

Ipsdienone is a central compound in the complex chemical communication systems of many bark beetle species, particularly within the genus Ips. It serves as a precursor to several behaviorally active pheromone components that are essential for coordinating mass attacks on host trees.

In many Ips species, male beetles initiate host colonization and, in the process, produce an aggregation pheromone that attracts both males and females to the site. This pheromone is often a blend of several compounds, with ipsdienol (B1210497) and ipsenol (B191551) being major constituents. slu.senih.gov Research has demonstrated that these crucial pheromone components are synthesized de novo by the beetles from metabolic precursors. nih.govresearchgate.net

This compound is a direct precursor to ipsdienol. slu.senih.govresearchgate.net The production of these pheromones is often initiated after the beetles begin feeding on host phloem, a process that can be stimulated by juvenile hormone III in some species like Ips pini. slu.se The biosynthesis occurs in the midgut of the beetles. slu.senih.govresearchgate.net While early theories suggested that bark beetles derive their pheromones by simply modifying monoterpenes from their host trees, it is now understood that many species synthesize these compounds de novo through the mevalonate (B85504) pathway. slu.senih.govnih.govresearchgate.net

The conversion of the host tree monoterpene myrcene (B1677589) to ipsdienol and ipsenol has been documented, highlighting a link between host chemistry and pheromone production. chemical-ecology.netusda.gov However, conclusive evidence from studies on Ips pini has established the de novo biosynthesis of monoterpene pheromone components, solidifying the role of endogenous metabolic pathways. nih.gov

This compound is intricately linked to other key pheromone components through metabolic pathways. An oxidoreductase enzyme facilitates the interconversion of this compound and ipsdienol. slu.senih.govresearchgate.net This enzymatic step is crucial for achieving the correct stereochemistry of ipsdienol, which is vital for its pheromonal activity. slu.senih.govresearchgate.net The ratio of these components can vary and is often species-specific, contributing to the specificity of the pheromone signal.

The metabolic relationship between these compounds is summarized in the table below:

| Precursor/Intermediate | Enzyme/Process | Product | Role |

| Myrcene | Hydroxylation | Ipsdienol | Aggregation Pheromone |

| Geranyl diphosphate (B83284) | de novo synthesis | Myrcene | Pheromone Precursor |

| This compound | Reduction (via oxidoreductase) | Ipsdienol | Aggregation Pheromone |

| Ipsdienol | Oxidation (via oxidoreductase) | This compound | Metabolic Intermediate |

| This compound | (Further metabolism) | Ipsenone (B12750779) | Pheromone Component/Metabolite |

| Myrcene | Hydroxylation | Ipsenol | Aggregation Pheromone |

This intricate metabolic network allows beetles to fine-tune their pheromone blend, which is critical for effective communication and reproductive isolation.

Interspecies and Intraspecies Variation in this compound Production and Metabolism

The production and metabolism of this compound and its derivatives exhibit significant variation both between and within bark beetle species. This variation has profound implications for pheromone blend composition and, consequently, the biological activity of the chemical signal.

Different geographic populations of the same beetle species can display distinct pheromone profiles. A notable example is the pine engraver, Ips pini. Populations in California and southeastern British Columbia primarily produce (R)-(-)-ipsdienol, whereas those in New York produce a majority of (S)-(+)-ipsdienol. usda.govusda.gov A population in southwestern British Columbia was found to be unique among western populations, producing mainly (S)-(+)-ipsdienol. usda.govusda.gov These differences in the final pheromone product are a direct result of variations in the metabolic pathways involving this compound.

These geographic variations can be influenced by factors such as the host tree species available for breeding and feeding. usda.gov For instance, New York populations of I. pini were bred in red pine, while other studied populations were bred in lodgepole pine. usda.gov

The enantiomeric ratio of pheromone components, such as ipsdienol, is critical for biological activity and can act as a mechanism for reproductive isolation between species. The metabolism of this compound plays a key role in determining the final enantiomeric blend of ipsdienol.

For example, in Ips pini, the response to different enantiomers of ipsdienol varies geographically. California beetles are attracted to (R)-(-)-ipsdienol but are repelled by the (S)-(+) enantiomer. usda.govscispace.com In contrast, New York beetles show the best response to a racemic mixture of both enantiomers. usda.gov The sympatric species Ips paraconfusus utilizes (S)-(+)-ipsdienol as part of its pheromone blend, and the presence of this enantiomer inhibits the attraction of I. pini in California, thus preventing interspecific interactions. scispace.com

The following table illustrates the variation in ipsdienol enantiomeric ratios across different populations of Ips pini:

| Population Location | Host Pine Species | Mean (S)-(+):(R)-(-) Ipsdienol Ratio | Primary Attractant Enantiomer |

| California | Lodgepole Pine | 9:91 | (R)-(-) |

| Southeastern British Columbia | Lodgepole Pine | 11:89 | (R)-(-) |

| New York | Red Pine | 57:43 | Racemic mixture |

| Southwestern British Columbia | Lodgepole Pine | 66:34 | (S)-(+) |

Data compiled from Miller et al. (1989) usda.govusda.gov

This variation in the enzymatic processes that convert this compound to ipsdienol is likely due to genetic differences between populations and is a significant factor in the chemical ecology and evolution of these beetles. usda.gov

Interactions within Chemosensory and Behavioral Contexts (as a metabolic intermediate)

While this compound itself is not typically a primary long-range attractant, its role as a metabolic intermediate is fundamental to the chemosensory and behavioral responses of bark beetles. The precise regulation of its conversion to active pheromone components like ipsdienol and ipsenol is what shapes the beetle's chemical message. The behavioral effects observed are therefore downstream consequences of this compound metabolism.

The presence of specific enantiomers of ipsdienol, determined by the metabolic processing of this compound, can trigger or inhibit attraction. usda.govscispace.com For instance, the production of specific ratios of ipsdienol enantiomers can lead to species recognition and reproductive isolation. The behavioral response of a beetle to a pheromone plume is a direct reaction to the final blend of compounds, which is a product of the metabolic pathways where this compound is a key junction.

Influence on Host Colonization and Mass Attack Coordination in Ips Beetles

This compound plays a critical, albeit indirect, role in the ecological success of Ips bark beetles, particularly in the complex processes of host colonization and the coordination of mass attacks. Its significance lies in its function as a key metabolic intermediate in the biosynthesis of ipsdienol, a primary component of the aggregation pheromone blend used by many Ips species to overwhelm host tree defenses nih.gov.

Pioneer male Ips beetles are responsible for selecting suitable host trees, which are often stressed, damaged, or recently fallen ufl.edu. Upon locating a host, the male beetle bores into the phloem and initiates the production of aggregation pheromones ufl.eduusda.gov. This chemical signal is crucial for recruiting a large number of conspecifics—both male and female—to the site ufl.edu. This coordinated "mass attack" is a fundamental strategy for overcoming the host tree's defense mechanisms, such as the production of toxic resin ufl.eduusda.gov. The sheer number of beetles attacking simultaneously depletes the tree's defensive capabilities, allowing for successful colonization and reproduction usda.gov.

The aggregation pheromone blend often contains several components, with ipsdienol and ipsenol being critical attractants for many species, such as Ips paraconfusus researchgate.netnih.gov. The biosynthesis of these vital communication signals is where this compound's importance becomes evident. Research on Ips pini has identified a specific biochemical pathway for pheromone production. In this pathway, an oxidoreductase enzyme facilitates the interconversion of ipsdienol and this compound. This enzymatic step is crucial for producing the correct stereoisomer of ipsdienol that is biologically active as a pheromone nih.gov. Therefore, this compound is an essential precursor, and its conversion to ipsdienol is a regulated step in the production of the chemical message that orchestrates the mass attack.

The production of the aggregation pheromone, and thus the involvement of the this compound intermediate, is a dynamic process. For instance, in Ips paraconfusus, the synthesis of ipsenol and ipsdienol by males is significantly reduced after mating has occurred nih.gov. This reduction in pheromone release helps to terminate the aggregation phase, preventing excessive overcrowding and ensuring that the colonized host provides adequate resources for the developing brood nih.govusu.edu. This regulatory mechanism underscores the controlled nature of the pheromone biosynthesis in which this compound is a key player.

The following table summarizes research findings related to the chemical ecology of Ips beetles and the role of pheromone components in their colonization behavior.

| Species | Key Pheromone Components | Precursor/Intermediate | Influence on Behavior | Research Finding |

| Ips pini | Ipsdienol, Lanierone | This compound | Aggregation, Host Colonization | An oxidoreductase interconverts ipsdienol and this compound to produce the biologically active stereochemistry of the ipsdienol pheromone component nih.gov. |

| Ips paraconfusus | Ipsenol, Ipsdienol | Myrcene, this compound | Aggregation, Mass Attack Termination | The synthesis of ipsenol and ipsdienol, which involves this compound as a metabolite, decreases significantly after mating to terminate the host colonization phase nih.gov. |

| Ips typographus | (S)-cis-verbenol, 2-methyl-3-buten-2-ol | Host Monoterpenes | Coordinated Mass Attack | Employs an effective chemical signaling system to aggregate in large numbers on selected host trees, which is necessary to overcome the defenses of healthy trees usda.gov. |

Chemical Synthesis Approaches for Research Applications

Strategies for Laboratory Synthesis of Ipsdienone

Laboratory synthesis of this compound is crucial for providing material for research that cannot be easily or sufficiently obtained from natural sources. Different synthetic strategies are employed depending on the specific research need, such as the requirement for racemic mixtures, enantiomerically pure compounds, or labeled variants.

Total Synthesis Routes for Structural Elucidation and Reference Standards

Total synthesis plays a vital role in confirming the structure of naturally occurring compounds like this compound and providing high-purity material for use as reference standards purisys.comspirochem.com. Reference standards are essential for quantitative analysis and quality control in various research and industrial settings spirochem.com. Total synthesis involves constructing the target molecule from readily available starting materials through a sequence of chemical reactions ub.eduuni-mainz.de. This process not only validates the proposed structure but also allows for the production of sufficient quantities of the compound for detailed study spirochem.comdiva-portal.org.

Chemoenzymatic Synthesis Approaches for Stereoselective Production

This compound exists as enantiomers, and the biological activity can be stereospecific. Chemoenzymatic synthesis offers a powerful approach to produce enantiomerically enriched or pure this compound by combining chemical reactions with enzymatic transformations chemrxiv.orgmit.edunih.gov. Enzymes, such as oxidoreductases, can catalyze reactions with high stereo- and regioselectivity under mild conditions mit.edunih.govnih.gov.

Research has shown that enzymes play a role in the biosynthesis of this compound and related compounds in bark beetles. For instance, ipsdienol (B1210497) dehydrogenase (IDOLDH) from Ips pini bark beetles has been identified as a short-chain oxidoreductase that converts (−)-ipsdienol to this compound nih.gov. This enzyme exhibits high substrate specificity for (−)-ipsdienol and related ketones, supporting its role in pheromone biosynthesis nih.gov. IDOLDH also efficiently catalyzes the oxidation of racemic ipsenol (B191551) to ipsenone (B12750779) nih.gov. Notably, the reduction of this compound using NADPH as a coenzyme by IDOLDH exclusively yields (−)-ipsdienol, demonstrating the enzyme's stereoselective activity nih.gov. This enzymatic activity highlights the potential for using enzymes in chemoenzymatic routes to control the stereochemistry of this compound synthesis or the synthesis of its precursors chemrxiv.orgmit.edu. Chemoenzymatic strategies can be particularly advantageous for synthesizing chiral compounds compared to purely chemical methods, often offering milder conditions and improved efficiency nih.gov.

Synthesis of this compound Analogues and Derivatives for Mechanistic and Ecological Research

Beyond the synthesis of this compound itself, the preparation of labeled analogues and derivatives is essential for understanding its biosynthesis, metabolism, and ecological role.

Preparation of Labeled this compound for Radiolabeling Studies

Radiolabeling studies are invaluable for tracing the metabolic fate and distribution of this compound in biological systems, such as bark beetles researchgate.netzin.ruslu.se. Preparing labeled this compound involves incorporating isotopes like 14C or 3H into the molecule during synthesis xenotech.comwuxiapptec.com. This allows researchers to track the compound and its metabolites using techniques sensitive to radioactivity researchgate.netzin.ruwuxiapptec.com.

Early radiochemical studies using labeled acetate (B1210297) demonstrated its incorporation into this compound in bark beetles, providing evidence for de novo biosynthesis via the mevalonate (B85504) pathway zin.ruslu.se. Specifically, studies with I. pini and I. paraconfusus showed the incorporation of 14C-acetate and 14C-mevalonolactone into this compound and ipsenol slu.se. The enantiomeric ratios of the radiolabeled products matched those found in nature, further supporting the biosynthetic pathway slu.se. The synthesis of radiolabeled this compound requires careful planning to introduce the isotopic label at a stable position within the molecule, ensuring that the label remains with the compound or its metabolites throughout the study xenotech.com. Various methods exist for radiolabeling organic compounds, often involving the synthesis of the target molecule using labeled precursors xenotech.commdpi.com.

Derivatization for Chiral Analysis and Chromatographic Separation

This compound possesses a chiral center, and its biological activity can be enantiomer-specific. Analyzing the enantiomeric composition of this compound samples is crucial for understanding its biosynthesis and ecological interactions. Chiral analysis and chromatographic separation often require the derivatization of this compound or related compounds jiangnan.edu.cnresearchgate.netnih.gov.

Derivatization involves reacting the chiral molecule with a chiral derivatizing agent to form diastereomers researchgate.netnih.govbioanalysis-zone.com. Diastereomers have different physical properties and can be separated using standard achiral chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) jiangnan.edu.cnresearchgate.netnih.gov. This indirect method of chiral separation is a common approach when direct separation on a chiral stationary phase is challenging or less effective researchgate.netbioanalysis-zone.com.

Research on this compound and related bark beetle pheromones has utilized chromatographic techniques for analysis. For example, gas chromatography using an enantioselective column has been employed to analyze the enantiomeric composition of ipsdienol produced by enzymatic reduction of this compound nih.gov. While the search results did not provide specific details on this compound derivatization for chiral analysis, the general principles of chiral derivatization for chromatographic separation of compounds with hydroxyl or carbonyl groups would apply jiangnan.edu.cnresearchgate.netnih.gov. The choice of derivatizing agent and chromatographic conditions is critical for achieving good separation and accurate quantification of the enantiomers researchgate.netbioanalysis-zone.com.

Advanced Analytical Methodologies for Research and Characterization of Ipsdienone

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating Ipsdienone from biological matrices or synthetic reaction mixtures, allowing for its subsequent detection and quantification. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, including this compound nist.govmeasurlabs.comfilab.frspectroinlets.com. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry nist.govspectroinlets.com. In GC, a sample is vaporized and carried by an inert gas through a column, where compounds separate based on their boiling points and interaction with the stationary phase measurlabs.com. The separated compounds then enter a mass spectrometer, which fragments the molecules and detects the mass-to-charge ratio of the resulting ions, producing a unique mass spectrum or "fingerprint" for each compound nist.govmeasurlabs.com.

GC-MS is routinely applied in the analysis of bark beetle pheromones and related compounds, including those in the this compound biosynthetic pathway researchgate.netnih.govnih.gov. It is used to identify specific components within complex mixtures by comparing their retention times and mass spectra to those of authentic standards or spectral libraries nist.govnih.gov. This allows for the confirmation of the presence of this compound in biological samples or synthetic products. Furthermore, GC-MS is effective for assessing the purity of this compound samples. By examining the total ion chromatogram (TIC) and analyzing the mass spectra across a chromatographic peak, the presence of impurities can be detected and, in many cases, identified nist.govinnovatechlabs.comtheplantguru.com. This is particularly important in research to ensure the integrity of samples used in further experiments, such as enzyme assays researchgate.netnih.gov. GC-MS analysis has been used to confirm the identity of products formed in enzymatic reactions involving this compound, such as the reduction of this compound to ipsenone (B12750779) catalyzed by this compound reductase (IDONER) researchgate.netnih.govnih.gov.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation and Analysis of Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique suitable for separating a wide range of compounds, including those that may not be sufficiently volatile or stable for GC analysis libretexts.org. HPLC is valuable for both the qualitative and quantitative determination of organic substances in various matrices hta-it.com. While GC-MS is often preferred for the analysis of volatile monoterpenes like this compound, HPLC can be employed, particularly for the preparative isolation of this compound or the analysis of its less volatile derivatives.

HPLC operates by pumping a liquid mobile phase through a column packed with a stationary phase. Compounds in the mixture separate based on their differential interactions with the stationary and mobile phases libretexts.org. HPLC can be scaled up for preparative purposes, allowing researchers to isolate larger quantities of pure compounds for further study journals.co.za. This is particularly useful when isolating this compound from complex natural extracts or reaction mixtures before structural characterization or biological assays.

Furthermore, HPLC is frequently used for the analysis of derivatives of target compounds. Derivatization in HPLC involves chemically modifying an analyte to improve its detection properties, such as introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection libretexts.orghta-it.comslideshare.netwelch-us.com. This can be performed before (pre-column) or after (post-column) the chromatographic separation slideshare.netwelch-us.com. While specific examples of this compound derivatization for HPLC were not extensively found, the principle of derivatization in HPLC is broadly applicable to compounds that may lack suitable detection characteristics, allowing for their effective analysis. HPLC has been used in studies investigating the chemical composition of essential oils containing monoterpenes, which could include this compound abs-biotrade.info. Radio-HPLC has also been utilized to track labeled compounds in bark beetle pheromone biosynthesis pathways, including ipsdienol (B1210497) slu.se.

Chiral Gas Chromatography for Enantiomeric Composition Determination

Chiral Gas Chromatography is a specialized form of gas chromatography used to separate and analyze enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Many biologically active compounds, including insect pheromones, exist as enantiomers, and their biological activity can be highly dependent on their specific enantiomeric composition researchgate.netwikipedia.org. This compound itself can exist as enantiomers, and its metabolic products, such as ipsdienol and ipsenol (B191551), are known to have specific enantiomeric blends that are crucial for their function as bark beetle aggregation pheromones researchgate.netwikipedia.org.

Chiral GC utilizes a stationary phase that is capable of interacting differently with each enantiomer, leading to their separation as they pass through the column. This allows for the determination of the ratio of the enantiomers in a sample, known as the enantiomeric composition or enantiomeric excess theses.cz. While direct studies detailing the chiral GC analysis of this compound were not prominently found, the technique is essential for analyzing the stereochemistry of compounds within the this compound biosynthetic pathway and the resulting pheromones. For example, chiral separation of ipsdienol enantiomers has been achieved using derivatization followed by chromatography slu.se. Given this compound's role as a precursor, analyzing its enantiomeric purity or the enantiomeric outcome of enzymatic reactions involving it would necessitate the use of chiral GC or a similar chiral separation technique.

Spectroscopic Techniques in Structural Elucidation and Quantitative Analysis (as applied in research)

Spectroscopic techniques provide valuable information about the structure, functional groups, and concentration of this compound, complementing the data obtained from chromatographic methods.

UV-Visible Spectroscopy in Enzyme Activity Assays

UV-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is often employed in biochemical research, particularly in enzyme activity assays, when a substrate or product involved in the reaction absorbs UV-Vis light. Many enzyme-catalyzed reactions utilize cofactors that have distinct UV-Vis absorbance properties, allowing researchers to monitor the reaction progress by observing changes in absorbance over time.

In the context of this compound research, UV-Vis spectroscopy is relevant for studying enzymes involved in its metabolism or biosynthesis. For instance, the enzyme this compound reductase (IDONER) catalyzes the reduction of this compound to ipsenone, a reaction that requires the cofactor NADPH researchgate.netnih.govnih.gov. NADPH (reduced form) and NADP+ (oxidized form) have characteristic UV-Vis spectra, with NADPH exhibiting a strong absorbance at 340 nm that is absent in NADP+ wikipedia.org. By monitoring the change in absorbance at 340 nm, the consumption of NADPH during the reduction of this compound can be quantified, providing a measure of IDONER enzyme activity. This application of UV-Vis spectroscopy allows researchers to characterize the kinetics and cofactor requirements of enzymes acting on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides detailed information about the connectivity of atoms and the chemical environment of nuclei within a molecule europeanpharmaceuticalreview.comlibretexts.orgunimo.it. NMR is based on the principle that atomic nuclei with a magnetic moment will absorb and re-emit radiofrequency energy when placed in a strong magnetic field libretexts.org. The specific frequencies at which absorption occurs (chemical shifts) and the splitting of signals due to neighboring nuclei (spin-spin coupling) are highly characteristic of the molecule's structure libretexts.org.

NMR spectroscopy, particularly proton (¹H) NMR and carbon-13 (¹³C) NMR, is routinely used for the structural confirmation of synthesized or isolated compounds, including natural products and their derivatives journals.co.zaeuropeanpharmaceuticalreview.comresearchgate.net. For this compound, NMR spectroscopy would be used to confirm its structure by analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum. Comparing the experimental spectrum to published data or predicted spectra for this compound allows for unambiguous structural identification. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide additional information about the connectivity between atoms, further aiding in complex structural elucidation or confirmation libretexts.orgunimo.it. While specific NMR spectral data for this compound were not detailed in the provided search results, the general application of NMR for confirming the structure of organic molecules makes it an essential tool in the research and characterization of this compound. NMR can also be used as a quantitative technique europeanpharmaceuticalreview.com.

Derivatization Methods for Enhanced Analytical Resolution

Derivatization is a common strategy in chemical analysis to improve the separation and detection of analytes. By reacting a compound with a derivatizing agent, its physical and chemical properties can be altered, making it more amenable to techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Molecular Biology Techniques in Biosynthesis Research

Understanding the biosynthesis of this compound in organisms like bark beetles involves identifying the genes and enzymes responsible for its production. Molecular biology techniques are essential tools in this research.

RNA-Seq for Transcriptome Analysis and Gene Identification

RNA sequencing (RNA-Seq) is a powerful high-throughput technique used to analyze the transcriptome of an organism, providing a snapshot of all RNA molecules present in a sample at a given time frontiersin.orgnstda.or.th. In the context of this compound biosynthesis, RNA-Seq is used to identify candidate genes involved in the metabolic pathway. By comparing the transcriptomes of organisms or tissues actively producing this compound (e.g., fed male bark beetles) with those that are not (e.g., unfed males), researchers can identify genes that are differentially expressed researchgate.netnih.govnih.gov. Genes with significantly higher expression levels in pheromone-producing tissues are likely to be involved in the biosynthesis pathway.

For instance, comparative RNA-Seq analysis of fed and unfed male Ips confusus midgut tissue, a site of pheromone production, has been used to identify candidate genes involved in this compound and related pheromone biosynthesis researchgate.netnih.govnih.gov. This approach successfully identified known pheromone biosynthetic genes and also suggested novel enzymes, such as this compound reductase (IDONER), based on their expression patterns researchgate.netnih.govnih.gov. The analysis of the transcriptome can reveal thousands of potentially unique transcripts, and differential expression analysis helps narrow down the candidates to those most likely involved in the pathway researchgate.netnih.gov.

RNA-Seq data can be analyzed to quantify gene expression levels, identify alternative splicing events, and discover novel transcripts frontiersin.orgnstda.or.th. This provides valuable information for understanding the regulation of this compound biosynthesis at the transcriptional level.

Here is a conceptual table illustrating differential gene expression data that might be obtained from an RNA-Seq experiment comparing pheromone-producing vs. non-producing tissues:

| Gene ID | Annotation (Putative Function) | Fold Change (Fed/Unfed) | p-value |

| Gene_A | Ipsdienol Dehydrogenase (IDOLDH) | 15.3 | < 0.001 |

| Gene_B | This compound Reductase (IDONER) | 10.1 | < 0.005 |

| Gene_C | Putative Terpene Synthase | 8.5 | < 0.01 |

| Gene_D | Housekeeping Gene | 1.2 | 0.5 |

Gene Cloning and Expression for Recombinant Enzyme Production

Once candidate genes involved in this compound biosynthesis are identified through techniques like RNA-Seq, gene cloning and expression are used to produce the corresponding enzymes for functional characterization researchgate.netnih.govabcam.com. Gene cloning involves isolating the specific DNA sequence encoding the enzyme of interest and inserting it into a suitable expression vector abcam.com. This vector is then introduced into a host organism, such as Escherichia coli or insect cells (e.g., Sf9 cells), which can transcribe and translate the gene to produce the recombinant enzyme ebi.ac.uknih.govabcam.com.

Recombinant enzyme production allows researchers to obtain purified proteins in sufficient quantities to study their activity, substrate specificity, and kinetic properties in vitro ebi.ac.uknih.govresearchgate.netnih.gov. For example, after identifying candidate genes like ipsdienol dehydrogenase (IDOLDH) and this compound reductase (IDONER) through transcriptome analysis, researchers have cloned and expressed these genes in heterologous systems ebi.ac.uknih.govresearchgate.netnih.gov. Functional characterization of recombinant IDOLDH has shown its role in catalyzing the oxidation of ipsdienol to this compound ebi.ac.uknih.govnih.gov. Similarly, recombinant IDONER has been shown to catalyze the reduction of this compound to ipsenone researchgate.netnih.gov. These studies confirm the roles of the identified genes and enzymes in the this compound biosynthesis pathway.

Expression systems can be optimized to maximize the yield and solubility of the recombinant protein abcam.com. Techniques such as adding fusion tags to the recombinant protein can also aid in purification and detection researchgate.netnih.gov. Functional assays using the purified recombinant enzymes with potential substrates and cofactors are then conducted to confirm their enzymatic activity and specificity towards intermediates in the this compound biosynthesis pathway ebi.ac.uknih.govnih.govresearchgate.netnih.gov.

Here is a conceptual table summarizing findings from gene cloning and expression studies of enzymes involved in this compound biosynthesis:

| Enzyme Name | Source Organism | Expression System | Confirmed Activity | Relevant Substrates/Products |

| Ipsdienol Dehydrogenase (IDOLDH) | Ips pini | Sf9 cells | Oxidation of ipsdienol to this compound | Ipsdienol, this compound |

| This compound Reductase (IDONER) | Ips confusus | E. coli | Reduction of this compound to ipsenone | This compound, Ipsenone |

Enzymatic Characterization and Mechanistic Studies of Ipsdienone Metabolism

Cofactor Requirements and Reaction Mechanisms

Zinc Ion Dependency in Enzyme Activity

Enzymes involved in the metabolic pathways of ipsdienone, particularly reductases, have been investigated for their metal ion requirements. Research into this compound reductase (IDONER), an enzyme central to the production of ipsenone (B12750779) from this compound in Ips confusus, suggests a dependency on zinc ions as a cofactor. Initial bioinformatic analyses, such as BLASTp, indicated that IDONER shares relationships with other known zinc-dependent enzymes nih.gov.

Experimental assays have been conducted to specifically test the requirement of zinc for IDONER activity. These experiments typically involve incubating recombinant IDONER enzyme with its substrate, this compound, and necessary cofactors like NADPH, both in the presence and absence of added zinc ions nih.gov. A reaction mixture might include recombinant tagged IDONER, NADPH, this compound, and a buffer, with zinc chloride (ZnCl₂) included in the experimental condition and omitted in control reactions nih.gov.

Detailed research findings from such studies demonstrate that the enzymatic conversion of this compound to ipsenone by IDONER is significantly affected by the presence of zinc. For instance, one study reported that while control reactions without added ZnCl₂ were performed, the experimental setup included 2 mM ZnCl₂, suggesting its importance for the reaction nih.gov. The amount of product (ipsenone) formed has been shown to increase linearly with incubation time in the presence of the enzyme, and heat denaturation of the recombinant enzyme abolishes this activity, confirming the enzymatic nature of the process nih.gov. Although the precise structural details and comparative analyses are often predicted initially, further biochemical characterization is expected to provide a more comprehensive understanding of how these carbon-carbon double bond reducing enzymes, particularly those potentially utilizing zinc, function in secondary metabolism nih.gov.

The requirement for metal ions like zinc as enzyme cofactors is a common theme in enzymology. Zinc ions can act as activators for certain enzymes, helping to induce the necessary conformation for substrate binding uomustansiriyah.edu.iq. They can serve as Lewis acids in catalysis, assist in maintaining enzyme conformation by acting as ligands to amino acid side chains, and can be involved in stabilizing electron density during the catalytic process quora.com. Zinc-containing alcohol dehydrogenases, which belong to the medium-chain dehydrogenase/reductase (MDR) superfamily that includes enzymes like IDONER, are known to bind two zinc atoms per subunit in some cases: one catalytic zinc essential for activity and another potentially involved in structural stabilization mdpi.comebi.ac.uk. The catalytic zinc in these enzymes is often coordinated by cysteine and histidine residues ebi.ac.uk.

While some enzymes are activated by zinc, others can be inhibited by it, depending on the specific enzyme and the concentration of zinc ions egejfas.orgnih.gov. However, in the context of IDONER and its classification within a superfamily containing zinc-dependent enzymes, the experimental inclusion of zinc in activity assays points towards a role as a required cofactor for optimal function nih.gov.

Natural Occurrence and Distribution in Non Insect Biological Systems

Phytochemical Analysis of Ipsdienone-Containing Plant Species

Phytochemical investigations have revealed the presence of this compound in the essential oils of several plant species. These analyses typically involve techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the volatile compounds present in plant extracts. tandfonline.com

Identification in Essential Oils (e.g., Lippia javanica, Lippia adoensis, Clausena anisata)

This compound has been identified as a component in the essential oils of several plant species, including Lippia javanica, Lippia adoensis, and Clausena anisata. nih.gov

In Lippia javanica, this compound (also referred to as myrcenone) has been reported as a significant component in the essential oil. Studies on different varieties of L. javanica, such as L. javanica var. whytei, have shown this compound to be a major constituent. gre.ac.ukresearchgate.net The concentration of this compound in L. javanica essential oil can vary. For instance, one study on Kenyan L. javanica oil reported this compound at a concentration of 26.07%. academicjournals.org Other research indicates myrcenone (this compound) can be present in L. javanica oil in concentrations ranging from 36% to 62% depending on the chemotype. researchgate.net

Lippia adoensis is another plant species where this compound has been found in the essential oil. tandfonline.commdpi.comresearchgate.netajol.info Analysis of essential oils from both wild and cultivated Lippia adoensis has detected this compound. tandfonline.commdpi.comresearchgate.net The concentration of this compound in L. adoensis essential oil can differ between wild and cultivated forms, as well as geographically. For example, in Ethiopian L. adoensis, this compound was found in cultivated plants at concentrations between 0.06% and 0.81%, while in wild plants, the concentrations ranged from 0.81% to 14.89%. tandfonline.comresearchgate.net

This compound has also been reported as a minor compound in the essential oil of Clausena anisata. researchgate.net

Chemotypic Variation in Plant Essential Oil Composition

Chemotypic variation, which refers to the existence of distinct chemical profiles within the same plant species, is observed in the essential oils of plants containing this compound. This variation can influence the concentration and prominence of this compound relative to other volatile compounds.

In Lippia javanica, several chemotypes have been identified based on the dominant compounds in their essential oils. These include chemotypes rich in myrcenone (this compound), carvone, piperitenone, ipsenone (B12750779), and linalool. researchgate.netresearchgate.net The myrcenone-rich chemotype of L. javanica can contain this compound as the major constituent, with concentrations potentially reaching 54.52% in certain varieties like L. javanica var. whytei. gre.ac.uk This highlights significant variation in this compound content depending on the specific chemotype and potentially geographical location. researchgate.netresearchgate.net

Similarly, studies on Lippia adoensis have shown differences in essential oil composition between wild and cultivated varieties, indicating chemotypic variation. tandfonline.commdpi.comajol.info While this compound is present in both, the relative amounts of other compounds, such as linalool, limonene, perillaldehyde, and piperitenone, can vary considerably between these forms. tandfonline.commdpi.comajol.info

This chemotypic diversity underscores the influence of genetic and environmental factors on the biosynthesis of volatile organic compounds, including this compound, in these plant species. researchgate.netijpjournal.com

Ecological Contexts of Plant-Derived this compound (e.g., Plant-Insect Interactions, Plant Defense)

The presence of this compound in plants suggests potential roles in their ecological interactions, particularly with insects. Plant volatile organic compounds are known to mediate complex interactions between plants and insects, serving various functions. psu.edu

Possible Roles in Plant Chemical Ecology and Interactions

Plant-derived this compound may play a role in plant chemical ecology, potentially influencing the behavior of insects and other organisms. Volatile compounds released by plants can act as signals in plant-insect interactions, including attracting pollinators, repelling herbivores, or influencing the behavior of natural enemies of herbivores. psu.edu

While this compound is well-known as an aggregation pheromone component for certain bark beetle species, its presence in plants suggests it could also function in plant defense or signaling. ebi.ac.ukscilit.com Some plant volatile organic compounds are involved in plant defense against herbivores, either by directly deterring feeding or by attracting predators or parasitoids of the herbivores. diva-portal.orgnih.govosti.gov

Studies on Lippia javanica essential oil, which contains this compound, have shown insecticidal activity against stored product pests like Sitophilus zeamais. gre.ac.ukresearchgate.netgre.ac.uk However, it is important to note that in one study, while the essential oil of L. javanica var. whytei (rich in this compound) was active, isolated this compound itself was not found to be toxic to S. zeamais at the tested concentration, suggesting that the insecticidal effect might be due to the synergistic action of multiple compounds in the essential oil or that the activity varies depending on the insect species. researchgate.netgre.ac.uk

The presence of this compound in plants could also potentially influence the host selection behavior of insects, including those for which this compound is a pheromone component. zobodat.atplos.org Plants and insects are engaged in an evolutionary arms race involving chemical defenses and adaptations to these defenses. researchgate.netusda.gov The production of compounds like this compound by plants could be part of their defensive strategy or could inadvertently provide cues that are exploited by insects.

Further research is needed to fully elucidate the specific ecological roles of this compound in the chemical ecology of Lippia and Clausena species and its precise mechanisms of action in plant-insect interactions.

Emerging Research Frontiers in Ipsdienone Science

Integrated Omics Approaches in Pheromone Biosynthesis (Genomics, Transcriptomics, Proteomics, Metabolomics)

Integrated omics approaches are providing a comprehensive view of the complex biological processes underlying ipsdienone biosynthesis in bark beetles. These methods allow for the simultaneous study of genes (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics), offering a holistic understanding of the pathway. isaaa.orgmedreport.foundation

Transcriptomics and metabolomics analyses have been applied to study pheromone biosynthesis in species like Ips typographus, an aggressive forest pest. These studies aim to identify the molecular mechanisms involved. researchgate.net Differential gene expression (DGE) analysis in I. typographus has revealed potential candidate genes associated with the biosynthesis of quantified pheromones and related compounds, including this compound precursors. researchgate.net For instance, transcripts for ipsdienol (B1210497) dehydrogenase (IDOLDH), an enzyme that converts (-)-ipsdienol to this compound in Ips pini, were found to be expressed across different life stages of I. typographus, suggesting a similar role in pheromone synthesis and composition. researchgate.netresearchgate.net

Comparative RNA-Seq analysis in Ips confusus has been used to identify candidate genes involved in pheromone biosynthesis by comparing gene expression between fed and unfed male midgut tissue. researchgate.netnih.gov This approach successfully identified known pheromone biosynthetic genes and proposed novel candidates, such as this compound reductase (IDONER), an enzyme that catalyzes the reduction of this compound to ipsenone (B12750779). researchgate.netnih.gov Functional characterization of cloned and expressed IDONER from I. confusus confirmed its role as a monoterpene double bond reductase in the pheromone biosynthetic pathway. researchgate.netnih.gov

While genomics provides the complete genetic blueprint, transcriptomics reveals which genes are active, proteomics studies the resulting proteins and their functions, and metabolomics identifies the small molecules produced, offering a direct link to the phenotype. isaaa.orgmedreport.foundation Integrating data from these different omics levels allows researchers to connect genes to enzymes and ultimately to the synthesized pheromone compounds like this compound. mdpi.com This integrated approach is crucial for unraveling the intricate regulatory networks and identifying key enzymes and genes that can be targeted for pest management.

Evolutionary Divergence of this compound Biosynthetic Pathways Across Species

The biosynthetic pathways for bark beetle pheromones, including this compound, exhibit evolutionary divergence across different Ips species. While some initial steps in the pathway are well-defined, variations exist in the enzymes and the specific enantiomeric blends and quantities of pheromones produced. researchgate.netnih.gov

Studies on species like Ips pini and Ips confusus, closely related species, indicate that while the general pathway involving enzymes like geranyl diphosphate (B83284) synthase/myrcene (B1677589) synthase (GPPS/MS) may be similar, the final steps and the resulting pheromone composition can differ. nih.gov The enzyme ipsdienol dehydrogenase (IDOLDH) plays a role in determining pheromone composition in I. pini by converting (-)-ipsdienol to this compound. researchgate.netresearchgate.net Different IDOLDH orthologs or varying activity levels of this enzyme across species are suggested to contribute to the observed differences in Ips pheromone composition. researchgate.net

The biosynthesis of aggregation pheromones in Ips beetles is often regulated by factors such as feeding and juvenile hormone III (JHIII) treatments, which can upregulate transcripts and enhance enzyme activity for key enzymes in the mevalonate (B85504) pathway, a precursor route for this compound biosynthesis. researchgate.net The evolutionary pressures related to host tree interactions, predator avoidance, and reproductive isolation likely contribute to the divergence of these biosynthetic pathways and the resulting diversity in pheromone profiles observed in different Ips species. researchgate.net Understanding this evolutionary divergence is important for developing species-specific pest management strategies.

Computational Modeling and In Silico Studies of Enzyme-Substrate Interactions

Computational modeling and in silico studies are increasingly utilized to investigate the enzymes involved in this compound biosynthesis, providing insights into their structure, function, and interactions with substrates. escholarship.orgfrontiersin.orgbonviewpress.com These methods complement experimental approaches by allowing researchers to simulate molecular processes and predict enzyme behavior. mdpi.comdiva-portal.org

Molecular docking and molecular dynamics simulations are powerful tools used in in silico studies to explore enzyme-ligand interactions at an atomistic level. mdpi.comfrontiersin.orgmdpi.com These techniques can help characterize reaction pathways, transition states, and substrate selectivity. diva-portal.org For enzymes in the this compound pathway, computational modeling can provide detailed information about how substrates bind to the active site, the forces involved in these interactions (such as hydrogen bonds, ionic bonds, and van der Waals forces), and the conformational changes that occur upon substrate binding. frontiersin.org

While specific detailed examples of computational modeling focused solely on this compound biosynthetic enzymes were not extensively highlighted in the search results, the general application of these techniques to enzyme-substrate interactions is well-established in biochemistry and molecular biology. mdpi.comdiva-portal.orgfrontiersin.orgmdpi.com For instance, in silico studies can be used to predict the binding affinity of different substrates or inhibitors to enzymes like IDOLDH or IDONER, aiding in the design of molecules that could modulate enzyme activity. bonviewpress.comfrontiersin.org Dynamic simulations can also reveal how the enzyme's structure changes during catalysis and how these dynamics influence function. mdpi.commdpi.com The integration of computational and experimental data is crucial for a comprehensive understanding of enzyme mechanisms in this compound biosynthesis. diva-portal.org

Development of Novel Semiochemical-Based Pest Management Strategies (focusing on mechanistic understanding)

The mechanistic understanding of this compound biosynthesis and its role as a semiochemical is directly informing the development of novel pest management strategies. Semiochemicals, including pheromones like this compound, interfere with the behavior of pests, offering alternatives or complements to traditional insecticides. bioprotectionportal.comeuropa.eu These strategies focus on disrupting the chemical communication that bark beetles rely on for host colonization and reproduction. researchgate.net

Strategies based on this compound can involve using the pheromone as a lure in traps for monitoring or mass trapping, or for mating disruption by saturating the environment with the pheromone to confuse beetles and prevent them from finding mates. bioprotectionportal.comeuropa.eu A deeper mechanistic understanding allows for the refinement of these techniques. For example, knowing the specific enzymes and genes involved in this compound production opens possibilities for developing inhibitors or using gene-silencing techniques (like RNA interference) to disrupt the beetle's ability to synthesize the pheromone. researchgate.netnih.gov Targeting key enzymes in the biosynthetic pathway, such as IDOLDH or IDONER, could potentially reduce or alter pheromone production, thereby interfering with aggregation behavior. researchgate.netnih.gov

Furthermore, understanding the receptors that beetles use to detect this compound can lead to the development of compounds that block these receptors or mimic the pheromone signal in a disruptive way. While the search results did not provide specific examples of pest management strategies directly targeting the mechanism of this compound biosynthesis, the principle of targeting biosynthetic pathways or the enzymes within them for pest control is a recognized approach in insecticide development. nih.govufl.edu The knowledge gained from omics studies and computational modeling on the specific enzymes and regulatory elements of the this compound pathway provides the necessary mechanistic foundation for designing such targeted interventions. researchgate.netresearchgate.netnih.govnih.gov Semiochemical-based strategies are often species-specific and can pose lower risks to non-target organisms compared to broad-spectrum insecticides. europa.eunih.gov

Q & A

Q. How should ethical and technical challenges in human subject studies involving this compound derivatives be addressed?

- Answer : Submit protocols to institutional review boards (IRBs) early, detailing informed consent processes and risk mitigation. For technical reproducibility, pre-register methods on platforms like OSF and share raw datasets via repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。